PB-22 4-hydroxyisoquinoline isomer
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-11-6-7-12-21(19)25)23(26)27-22-15-24-14-17-9-4-5-10-18(17)22/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
JGSBWZAKRSPZEM-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
isoquinolin-4-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Pb 22 4 Hydroxyisoquinoline Isomer
Retrosynthetic Analysis of the Isoquinoline (B145761) Moiety
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnumberanalytics.com For the 4-hydroxyisoquinoline (B107231) core of the PB-22 isomer, the analysis begins by identifying key bonds that can be disconnected to reveal precursor molecules.
A primary disconnection strategy for the isoquinoline ring involves breaking the bonds formed during the final ring-closing step. Common synthetic routes for isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, inform this process. For a 4-hydroxyisoquinoline, a logical disconnection is at the C4-C4a and N2-C3 bonds, which could lead back to a substituted phenylacetyl chloride and an aminoacetaldehyde derivative.
Another approach is to disconnect the C1-N2 and C3-C4 bonds, suggesting a precursor like a 2-aminobenzaldehyde (B1207257) and a carbonyl compound. The presence of the hydroxyl group at the C4 position suggests a potential precursor that could be an α-hydroxy ketone or a related derivative, which would cyclize with an appropriate aminobenzyl derivative.
The following table outlines a simplified retrosynthetic analysis for a generic 4-hydroxyisoquinoline skeleton.
| Target Molecule | Key Disconnections | Potential Precursors (Synthons) | Possible Synthetic Reactions |
| 4-Hydroxyisoquinoline | C4-C4a, N2-C3 | Substituted Phenylacetyl Halide, Aminoacetaldehyde Acetal | Bischler-Napieralski type cyclization |
| 4-Hydroxyisoquinoline | C1-N2, C3-C4 | 2-Aminobenzaldehyde, α-Hydroxy Ketone | Condensation and cyclization |
| 4-Hydroxyisoquinoline | C-N bond of the ester linkage | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 4-isoquinolinol | Esterification |
Optimized Synthetic Routes for the 4-Hydroxyisoquinoline Core
Several synthetic routes can be employed to construct the 4-hydroxyisoquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski/Pictet-Gams Reaction: A classic approach involves the cyclization of a β-phenylethylamine derivative. For a 4-hydroxyisoquinoline, this would require a specific precursor with an oxygen-containing group at the appropriate position. The cyclization is typically promoted by a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.
Pomeranz–Fritsch–Bobbitt Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. By using a appropriately substituted benzaldehyde (B42025) and aminoacetal, this method can provide access to various isoquinoline derivatives.
Transition Metal-Catalyzed Syntheses: Modern synthetic organic chemistry offers several transition metal-catalyzed reactions for the synthesis of isoquinolines. organic-chemistry.org For instance, palladium- or copper-catalyzed coupling and cyclization reactions of ortho-halo- or ortho-alkynyl-substituted benzaldehydes or ketoximes with various partners can provide a versatile entry to the isoquinoline scaffold. organic-chemistry.orgacs.org Rhodium(III)-catalyzed C-H activation of in situ generated oximes followed by cyclization with an internal alkyne is another powerful one-pot method. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds like quinolones, a related class of compounds. nih.gov This technique could be adapted for the synthesis of 4-hydroxyisoquinolines.
Stereoselective Synthesis Approaches
While the core 4-hydroxyisoquinoline is aromatic and thus achiral, stereocenters can be introduced in substituents attached to the isoquinoline ring or during the synthesis of tetrahydroisoquinoline precursors. For instance, in the synthesis of more complex isoquinoline alkaloids like morphine, stereoselectivity is a critical aspect. wikipedia.orgthieme-connect.de If the target molecule were a tetrahydro- or dihydro- derivative of the PB-22 4-hydroxyisoquinoline isomer, stereoselective methods would be crucial.
Approaches to achieve stereoselectivity include:
Chiral auxiliaries: Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Chiral catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can induce enantioselectivity in key bond-forming reactions.
Substrate control: Utilizing a chiral starting material can influence the stereochemistry of subsequent transformations.
Purification and Yield Optimization Techniques
The purification of the final isoquinoline product and intermediates is essential to obtain a compound of high purity. Common techniques include:
Crystallization: This is a powerful method for purifying solid compounds. google.com The crude product is dissolved in a suitable solvent or solvent mixture and allowed to slowly crystallize, leaving impurities in the mother liquor. For isoquinolines, which are basic, formation of a salt with an acid can facilitate crystallization and purification. google.com
Chromatography: Column chromatography is widely used to separate compounds based on their differential adsorption to a stationary phase. nih.gov For isoquinoline derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a mixture of organic solvents is used as the mobile phase. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity.
Distillation: For liquid isoquinolines or their precursors, distillation under reduced pressure can be an effective purification method.
Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reactants to maximize the formation of the desired product. Design of experiments (DoE) can be a valuable tool in this process.
Development of Novel Synthetic Precursors
Research in synthetic methodology continually seeks to develop novel and more efficient precursors for the synthesis of complex molecules. For the 4-hydroxyisoquinoline core, this could involve:
Ortho-lithiated species: The use of directed ortho-lithiation can allow for the introduction of functional groups at specific positions on an aromatic ring, providing access to uniquely substituted precursors. nih.gov
Innovative use of common starting materials: Finding new ways to utilize readily available and inexpensive chemicals as precursors is a constant goal in synthetic chemistry. nih.gov
Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies
To study the mechanism of action or the metabolic fate of the this compound, isotopically labeled analogues are invaluable tools.
Deuterated analogues: Replacing hydrogen atoms with deuterium (B1214612) can be useful for mechanistic studies of enzyme-catalyzed reactions (kinetic isotope effect) and as internal standards in mass spectrometry-based quantification. nih.gov Deuterium can be introduced by using deuterated reagents, such as deuterated reducing agents or deuterated solvents, at appropriate stages of the synthesis.
Carbon-13 or Carbon-14 labeled analogues: Incorporating ¹³C or ¹⁴C atoms allows the molecule to be traced in biological systems. nih.gov This is particularly useful for metabolism and pharmacokinetic studies. The synthesis of such labeled compounds requires the use of a labeled precursor, such as ¹³C- or ¹⁴C-labeled carbon monoxide or methyl iodide, early in the synthetic sequence.
The following table provides examples of labeled precursors and their potential applications.
| Labeled Precursor | Isotope | Potential Application in Synthesis | Purpose of Labeling |
| Deuterated Solvents (e.g., CDCl₃, D₂O) | ²H (D) | As reaction solvent or reagent | Mechanistic studies, internal standard |
| Lithium Aluminum Deuteride (LiAlD₄) | ²H (D) | Reduction of carbonyls or esters | Introduce deuterium at specific positions |
| ¹³C-Methyl Iodide (¹³CH₃I) | ¹³C | Introduction of a labeled methyl group | NMR studies, metabolic tracing |
| ¹⁴C-Carbon Dioxide (¹⁴CO₂) | ¹⁴C | Carboxylation reactions | Radiotracing in biological systems |
Derivatization for Structure-Activity Relationship Elucidation
To understand how the chemical structure of the this compound relates to its biological activity (Structure-Activity Relationship or SAR), a series of derivatives would need to be synthesized and tested. This involves systematically modifying different parts of the molecule.
Potential modifications could include:
Altering the alkyl chain: The pentyl chain could be shortened, lengthened, branched, or replaced with other functional groups (e.g., an ether or an amide).
Modifying the indole (B1671886) ring: Substituents could be introduced at various positions on the indole ring to probe the effects of electronics and sterics.
Varying the isoquinoline portion: The position of the hydroxyl group could be moved, or other substituents could be added to the isoquinoline ring system.
Replacing the ester linkage: The ester could be replaced with other linking groups, such as an amide or an ether, to investigate the importance of this functional group for activity.
The insights gained from SAR studies are crucial for the rational design of new compounds with desired properties.
Comprehensive Analytical Characterization of Pb 22 4 Hydroxyisoquinoline Isomer and Its Structural Isomers
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of synthetic cannabinoids, providing accurate mass measurements that facilitate the determination of elemental compositions and the identification of unknown compounds and their metabolites. For the PB-22 4-hydroxyisoquinoline (B107231) isomer, with a molecular formula of C23H22N2O2 and a monoisotopic mass of 358.1681 g/mol , HRMS can confirm its presence and help in distinguishing it from other isomers.
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+, making it ideal for determining the molecular weight of the analyte with high precision. In the analysis of the PB-22 4-hydroxyisoquinoline isomer, ESI-HRMS would be expected to yield a prominent ion at m/z 359.1754, corresponding to the [C23H23N2O2]+ species. The high mass accuracy of this measurement is crucial for confirming the elemental composition and differentiating it from compounds with similar nominal masses. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ precursor ion would provide characteristic fragmentation patterns useful for structural elucidation.
Gas chromatography coupled with mass spectrometry is a cornerstone of forensic drug analysis. While electron ionization (EI) used in GC-MS is a hard ionization technique that can lead to extensive fragmentation, the resulting mass spectra provide a reproducible fingerprint for compound identification. The differentiation of isomers by GC-MS can be challenging if they co-elute and produce similar mass spectra. For PB-22 isomers, including the 4-hydroxyisoquinoline variant, chromatographic separation is critical. The retention time serves as a key identifier. For the closely related 5-fluoro PB-22, the 4-hydroxyisoquinoline isomer has been shown to have a distinct retention time under specific GC conditions, allowing for its separation from other positional isomers. uab.edu
The EI mass spectrum of the this compound is expected to show characteristic fragments arising from the cleavage of the ester linkage and fragmentation of the indole (B1671886) and isoquinoline (B145761) ring systems. Key predicted fragments are detailed in the table below.
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z (Predicted) | Fragment Ion Structure/Origin |
| 358 | Molecular Ion [M]•+ |
| 214 | [C14H16NO]•+ (Indole-3-carboxamide with pentyl chain) |
| 145 | [C9H7NO]•+ (4-hydroxyisoquinoline moiety) |
| 144 | [C9H6NO]• (Loss of a proton from the hydroxyisoquinoline fragment) |
| 117 | [C8H7N]•+ (Indole fragment) |
| 71 | [C5H11]+ (Pentyl chain fragment) |
This table contains predicted data based on the general fragmentation behavior of similar synthetic cannabinoids.
Liquid chromatography coupled with tandem mass spectrometry offers superior separation capabilities for complex mixtures of isomers and is particularly well-suited for the analysis of synthetic cannabinoids that may be thermally labile. The use of different stationary phases, such as C18 and phenyl-hexyl, can provide orthogonal separation mechanisms, aiding in the resolution of closely related isomers. chromatographyonline.com For the fluorinated analog, 5F-PB-22, LC-MS/MS has been successfully employed to separate and differentiate its ten isomers, including the 4-hydroxyisoquinoline variant. core.ac.uk By carefully optimizing the chromatographic conditions and the collision-induced dissociation (CID) parameters in the mass spectrometer, specific fragmentation patterns and retention times can be established for the unequivocal identification of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex isomers. Through the analysis of 1H, 13C, and various 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within the this compound can be determined.
The 1H NMR spectrum of the this compound will exhibit characteristic signals for the protons of the pentyl chain, the indole ring, and the 4-hydroxyisoquinoline moiety. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on both the indole and isoquinoline rings. Similarly, the 13C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts of the carbonyl carbon and the carbons of the aromatic systems being key diagnostic markers.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for Key Moieties of this compound
| Moiety | Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 4-Hydroxyisoquinoline | Aromatic CHs | 7.0 - 8.5 | 110 - 150 |
| C-O | - | 160 - 165 | |
| Indole | Aromatic CHs | 7.0 - 8.2 | 110 - 140 |
| N-CH2 | ~4.2 (t) | ~47 | |
| Pentyl Chain | CH2 groups | 0.9 - 1.9 (m) | 22 - 31 |
| Terminal CH3 | ~0.9 (t) | ~14 | |
| Ester | C=O | - | 165 - 175 |
This table contains predicted data based on known chemical shifts for the individual moieties and related compounds.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is crucial for assigning the protons within the pentyl chain and the aromatic spin systems of the indole and isoquinoline rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity between different parts of the molecule. For instance, correlations between the protons of the N-pentyl chain and the carbons of the indole ring, and crucially, between the protons of the 4-hydroxyisoquinoline ring and the ester carbonyl carbon, would confirm the isomeric structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the regiochemistry and stereochemistry of the molecule.
By combining the data from these high-resolution analytical techniques, a complete and unambiguous characterization of the this compound can be achieved, which is vital for forensic investigations and the enforcement of drug laws.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for elucidating the structural features of organic molecules. They provide information about the functional groups present and the extent of conjugation within the molecule.
Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrations of specific bonds within a molecule. For the this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its core functional groups. While a specific spectrum for this isomer is not widely published, the expected absorption regions can be predicted based on its structure, which includes an ester, an indole ring, and an isoquinoline system. The analysis of related compounds, such as the fluorinated analog 5F-PB-22, has been accomplished using advanced techniques like solid deposition gas chromatography-infrared detection (GC-IRD) spectroscopy, highlighting the utility of IR in distinguishing between isomers. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | 1700-1750 | Strong, sharp absorption |
| C=C (Aromatic) | 1450-1600 | Multiple medium to weak bands |
| C-N (Indole) | 1310-1360 | Medium absorption |
| C-O (Ester) | 1000-1300 | Strong absorption |
| C-H (Aromatic) | 3000-3100 | Medium to weak, sharp absorptions |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-systems of the indole and isoquinoline rings in the this compound are expected to result in characteristic UV absorption maxima (λmax). Data from structurally similar isomers provide insight into the expected UV-Vis profile. For instance, the 5-fluoro this compound exhibits λmax values at 215 and 293 nm. caymanchem.com Similarly, the PB-22 6-hydroxyisoquinoline isomer shows absorption maxima at 219 and 293 nm. caymanchem.com These values suggest that the this compound will have a comparable UV-Vis spectrum, with slight shifts in the absorption maxima due to the different substitution pattern on the isoquinoline ring.
UV-Vis Absorption Maxima for PB-22 Isomers
| Compound | λmax (nm) |
|---|---|
| 5-fluoro this compound | 215, 293 caymanchem.com |
| PB-22 6-hydroxyisoquinoline isomer | 219, 293 caymanchem.com |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for separating the components of a mixture, assessing the purity of a compound, and isolating specific isomers. For a compound like the this compound, a combination of liquid and gas chromatography methods is often employed.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method is crucial for assessing the purity of the this compound and separating it from its structural isomers.
A typical approach for method development would involve reversed-phase HPLC, given the relatively non-polar nature of the molecule. A C18 or C8 stationary phase would be a suitable starting point. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the parent compound from any impurities or related isomers. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~293 nm).
Illustrative HPLC Method Development Parameters
| Parameter | Initial Conditions | Optimization Strategy |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Test other phases (e.g., C8, Phenyl-Hexyl) for selectivity changes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH or use alternative buffers (e.g., ammonium (B1175870) acetate) for peak shape improvement. |
| Mobile Phase B | Acetonitrile | Test methanol as an alternative organic modifier to alter selectivity. |
| Gradient | 40% B to 95% B in 20 min | Modify the gradient slope and duration to improve the resolution of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Adjust flow rate to optimize efficiency and analysis time. |
| Column Temp. | 30 °C | Vary temperature to affect retention times and selectivity. |
| Detection | UV at 293 nm | Use a Diode Array Detector (DAD) to screen across a range of wavelengths. |
Chirality is a key consideration in the analysis of many chemical compounds. While the this compound does not possess a classic chiral carbon center, it has the potential to exhibit atropisomerism. This phenomenon occurs when rotation around a single bond is restricted, leading to non-superimposable mirror images (enantiomers). In this molecule, restricted rotation around the bond connecting the indole-3-carbonyl group to the isoquinoline ring could give rise to stable atropisomers.
Chiral chromatography is the definitive method for separating enantiomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral separations. chromatographyonline.com
To separate the potential enantiomers of the this compound, a screening approach using several different CSPs under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) would be employed. The choice of mobile phase can dramatically influence the separation. chromatographyonline.com
Commonly Screened Chiral Stationary Phases
| CSP Type | Common Trade Names | Typical Mobile Phases |
|---|---|---|
| Polysaccharide (Cellulose-based) | Chiralcel OD, Chiralcel OJ | Hexane/Isopropanol, Acetonitrile, Methanol |
| Polysaccharide (Amylose-based) | Chiralpak AD, Chiralpak AS | Hexane/Isopropanol, Acetonitrile, Methanol |
| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Methanol/Acetic Acid/Triethylamine, Acetonitrile/Water |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that related synthetic cannabinoids like 5F-PB-22 and its isomers have been successfully analyzed by GC, it is a suitable method for the characterization of the this compound. nih.gov GC is particularly useful for assessing purity, quantifying the compound, and separating it from volatile impurities.
When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic retention times and mass spectral data, which are highly specific and can be used for definitive identification. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For distinguishing between isomers, which may have very similar mass spectra, the chromatographic separation is key. High-resolution capillary columns with various stationary phases (e.g., DB-5ms, DB-35ms) can be used to achieve the necessary separation.
X-Ray Crystallography for Solid-State Structure Determination
Furthermore, if the compound is chiral (e.g., due to atropisomerism), X-ray crystallographic analysis of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration. nih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. While a powerful technique, its primary prerequisite is the ability to grow a suitable single crystal, which can be a challenging process.
Pharmacological Assessment of Pb 22 4 Hydroxyisoquinoline Isomer in in Vitro Systems
Receptor Binding Affinity Studies
Comprehensive receptor binding affinity studies are essential to determine the interaction of a compound with its molecular targets. For synthetic cannabinoids, the primary targets of interest are the cannabinoid receptors 1 and 2 (CB1R and CB2R). However, off-target receptor profiling is also important to understand the full spectrum of a compound's activity.
There is no available data from in vitro binding assays to quantify the affinity of the PB-22 4-hydroxyisoquinoline (B107231) isomer for the CB1 receptor. Such studies would typically determine the inhibition constant (Ki) to indicate the concentration of the compound required to occupy 50% of the receptors.
Similarly, the binding affinity of the PB-22 4-hydroxyisoquinoline isomer at the CB2 receptor has not been reported. Understanding the relative affinity for CB1R versus CB2R is critical in predicting the potential physiological effects of a synthetic cannabinoid.
The interaction of the this compound with other receptors, such as GPR55 and TRPV1, which are known to be modulated by some cannabinoids, has not been investigated. Profiling against a panel of off-target receptors is necessary to identify any potential polypharmacology.
G Protein-Coupled Receptor (GPCR) Activation and Signaling Pathway Analysis
Beyond binding affinity, functional assays are required to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to characterize its downstream signaling effects.
No studies have been published that examine the effect of the this compound on cyclic adenosine (B11128) monophosphate (cAMP) levels. Such assays would reveal its functional activity at G-protein coupled receptors, like CB1R and CB2R, which are typically Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
The potential for the this compound to induce β-arrestin recruitment to cannabinoid receptors is also unknown. β-arrestin recruitment is a key mechanism in GPCR desensitization and can also initiate G protein-independent signaling pathways, leading to what is known as "biased agonism."
ERK1/2 Phosphorylation Analysis
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating cellular processes like proliferation, differentiation, and survival. The activation of cannabinoid receptors, particularly the CB1 receptor, by synthetic cannabinoids has been shown to modulate ERK1/2 phosphorylation. Typically, this is assessed in cell lines (such as HEK-293 or neuroblastoma cells) expressing the target receptor. Following exposure to the compound, cell lysates are analyzed using techniques like Western blotting with antibodies specific to the phosphorylated form of ERK1/2.
Currently, there are no specific studies available in the scientific literature that have investigated the effect of the this compound on ERK1/2 phosphorylation.
Functional Agonist and Antagonist Activity Profiling
Determining the functional activity of a compound at a specific receptor is crucial for understanding its pharmacological effects. For synthetic cannabinoids, this often involves assessing their ability to act as agonists (to activate the receptor) or antagonists (to block the action of an agonist) at CB1 and CB2 receptors. Common in vitro methods include G-protein activation assays (e.g., [³⁵S]GTPγS binding assays) or second messenger assays that measure changes in cyclic AMP (cAMP) levels.
There is no published data detailing the functional agonist or antagonist activity of the this compound at cannabinoid receptors or any other receptor target.
Enzyme Inhibition and Activation Studies (e.g., Metabolic Enzymes, Esterases)
The metabolic fate of synthetic cannabinoids is a critical area of study, as metabolism can significantly influence the duration and nature of their effects. PB-22 and related analogs are known to undergo hydrolysis of their ester linkage by esterase enzymes. Studies on enzyme inhibition or activation would typically involve incubating the compound with specific enzymes (such as human liver microsomes or recombinant esterases) and measuring the rate of substrate turnover or the formation of metabolites.
Specific data on the interaction of the this compound with metabolic enzymes, including esterases, is not available in the current body of scientific literature.
Cellular Uptake and Efflux Mechanisms in Cell Line Models
Understanding how a compound enters and exits cells is fundamental to its pharmacology. The high lipophilicity of many synthetic cannabinoids suggests they may cross cell membranes via passive diffusion. However, active transport mechanisms involving uptake and efflux transporters (like P-glycoprotein) could also play a role. Experimental approaches to study these mechanisms often use cell lines (e.g., Caco-2 cells) and measure the intracellular accumulation of the compound over time, sometimes in the presence of known transporter inhibitors.
No studies have been published that specifically investigate the cellular uptake and efflux mechanisms of the this compound.
Gene Expression and Proteomic Changes in Response to Exposure
Exposure to pharmacologically active compounds can lead to significant changes in gene expression and protein levels within a cell, providing insights into their mechanisms of action and potential toxicity. These changes are typically investigated using techniques such as quantitative polymerase chain reaction (qPCR), microarray analysis, or RNA-sequencing for gene expression, and mass spectrometry-based proteomics for protein analysis.
The scientific literature does not currently contain any reports on the effects of the this compound on gene expression or the proteome in any cell line model.
Metabolic Pathway Elucidation of Pb 22 4 Hydroxyisoquinoline Isomer
In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes
In vitro studies using human and animal liver microsomes are crucial for predicting the metabolic stability and identifying the primary metabolites of a compound. Although data specific to the 4-hydroxyisoquinoline (B107231) isomer of PB-22 is scarce, the metabolic profile of the parent compound, PB-22, has been investigated.
Incubations of PB-22 with human liver microsomes (HLM) have demonstrated that the compound is subject to rapid metabolism. nih.govresearchgate.net The primary route of metabolism for PB-22 is initiated by the hydrolysis of the ester linkage, a common pathway for ester-containing synthetic cannabinoids. nih.govresearchgate.net This initial step is followed by further oxidative and conjugative reactions.
Studies utilizing the fungus Cunninghamella elegans, a model organism known to predict mammalian drug metabolism, have also been employed to study the biotransformation of PB-22. nih.govuts.edu.au These studies have corroborated the findings from human-derived systems, showing extensive metabolism through various pathways.
Phase I metabolism of PB-22, following initial ester hydrolysis, predominantly involves oxidation and hydroxylation reactions. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. youtube.comyoutube.com For the parent compound PB-22, a number of oxidative metabolites have been identified.
Based on the metabolism of PB-22, the hypothetical Phase I metabolites of the 4-hydroxyisoquinoline isomer would likely involve further hydroxylation on the pentyl chain or the indole (B1671886) ring, in addition to the existing hydroxyl group on the isoquinoline (B145761) moiety.
Table 1: Potential Phase I Metabolites of PB-22 based on Known Metabolic Pathways
| Metabolite Type | Description |
| Ester Hydrolysis Product | Cleavage of the ester bond, resulting in 1-pentyl-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. |
| Monohydroxylated Metabolites | Addition of a hydroxyl group to the pentyl side chain or the indole ring. |
| Dihydroxylated Metabolites | Addition of two hydroxyl groups at various positions. |
| Carboxylated Metabolites | Oxidation of the pentyl side chain to a carboxylic acid. |
| Ketone Formation | Oxidation of a secondary alcohol on the pentyl chain to a ketone. |
This table is illustrative and based on the metabolic pathways identified for the parent compound PB-22.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. youtube.comnih.gov For PB-22 and its metabolites, glucuronidation is a significant Phase II pathway. nih.gov
The hydroxyl groups introduced during Phase I metabolism, as well as the initial hydroxyl group of the 4-hydroxyisoquinoline isomer, serve as primary sites for glucuronidation. Sulfation is another possible, though generally less common, Phase II conjugation reaction for hydroxylated compounds.
Table 2: Potential Phase II Metabolites of PB-22 4-Hydroxyisoquinoline Isomer
| Conjugation Reaction | Description |
| Glucuronidation | Attachment of a glucuronic acid moiety to a hydroxyl group. |
| Sulfation | Attachment of a sulfate (B86663) group to a hydroxyl group. |
This table outlines the expected Phase II metabolic pathways.
Role of Cytochrome P450 Enzymes in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of a vast array of xenobiotics, including synthetic cannabinoids. nih.govnih.gov
While specific CYP isoforms responsible for the metabolism of the this compound have not been identified, studies on similar compounds suggest the involvement of several common drug-metabolizing CYPs. For many synthetic cannabinoids, isoforms such as CYP3A4, CYP2C9, CYP2C19, and CYP1A2 are key players in their oxidative metabolism. The metabolism of THC, for instance, heavily involves CYP2C9 and CYP3A4. wikipedia.org It is plausible that these or other related CYP enzymes are also involved in the hydroxylation and other oxidative transformations of PB-22 and its isomers.
Detailed enzyme kinetic studies (e.g., determining Michaelis-Menten constants, Kм and Vмax) for the metabolism of the this compound are not available in the scientific literature. Such studies would be necessary to quantify the affinity of specific CYP isoforms for the compound and the rate at which they can metabolize it. The rapid metabolism observed for the parent compound PB-22 in in vitro systems suggests a high clearance rate, a characteristic often seen with synthetic cannabinoids. nih.gov
In Vivo Metabolic Profiling in Preclinical Animal Models
Direct in vivo studies on the metabolic profile of the this compound in preclinical animal models are limited in publicly available scientific literature. However, based on the well-documented metabolism of the parent compound PB-22 and its analogues, a predictive metabolic pathway for this isomer can be constructed. The primary metabolic transformations are expected to involve further oxidation and conjugation reactions.
Metabolite Identification in Biological Matrices (e.g., Urine, Plasma, Tissue)
In preclinical animal models, such as rats and mice, the administration of the this compound would likely result in the detection of several key metabolites in various biological matrices.
Urine: Urine is the primary matrix for the excretion of synthetic cannabinoid metabolites. For the this compound, the major urinary metabolites would likely be glucuronide conjugates. The hydroxyl group at the 4-position of the isoquinoline ring is a prime site for phase II metabolism, specifically glucuronidation, to increase water solubility and facilitate excretion. Further hydroxylation on the pentyl chain or the indole ring, followed by glucuronidation, is also a probable metabolic route.
Plasma: In plasma, the parent this compound may be present at low concentrations shortly after administration, along with its primary metabolites. Due to rapid metabolism, the glucuronidated conjugates are expected to be the predominant species circulating in the bloodstream before renal clearance.
Tissue: The distribution and metabolism in various tissues would depend on the lipophilicity of the compound and its metabolites. Tissues with high metabolic capacity, such as the liver, would be the primary sites of biotransformation. The presence of the parent isomer and its metabolites in other tissues, like the brain and adipose tissue, would be influenced by their ability to cross cellular membranes.
A study on the metabolism of PB-22 in human hepatocytes revealed that the predominant metabolic pathway was ester hydrolysis, leading to a variety of pentylindole-3-carboxylic acid metabolites which then underwent further oxidation and glucuronidation. nih.gov For the 4-hydroxyisoquinoline isomer, which is already a phase I metabolite of PB-22, subsequent phase II conjugation is the most anticipated metabolic step.
| Potential Metabolite | Metabolic Reaction | Expected Biological Matrix |
| PB-22 4-hydroxyisoquinoline-glucuronide | Glucuronidation | Urine, Plasma |
| PB-22 dihydroxyisoquinoline isomer | Further hydroxylation | Urine (as glucuronide conjugate) |
| PB-22 4-hydroxyisoquinoline pentanoic acid | Oxidation of pentyl chain | Urine (as glucuronide conjugate) |
Metabolic Clearance and Elimination Pathways
The metabolic clearance of the this compound is expected to be high, driven by efficient hepatic metabolism. The primary route of elimination is predicted to be renal excretion of its water-soluble glucuronide conjugates.
The process would likely involve:
Hepatic Glucuronidation: The 4-hydroxyisoquinoline isomer undergoes conjugation with glucuronic acid in the liver, catalyzed by UDP-glucuronosyltransferases (UGTs).
Renal Excretion: The resulting glucuronide conjugates are transported to the kidneys and eliminated in the urine.
A minor portion may be eliminated through the biliary route in feces, especially for higher molecular weight conjugates. The rapid metabolism and clearance are characteristic of many synthetic cannabinoids, where the parent compound is often undetectable in urine, making the identification of specific metabolites crucial for confirming exposure. nih.gov
Comparison of Metabolic Profiles with Structural Analogues and Isomers
The metabolic profile of the this compound can be better understood by comparing it with its structural analogues and other isomers.
PB-22 (Parent Compound): The metabolism of PB-22 is initiated by two major pathways: ester hydrolysis and oxidative metabolism. nih.gov Ester hydrolysis cleaves the ester bond, yielding 8-quinolinol and 1-pentyl-1H-indole-3-carboxylic acid. The latter can then undergo hydroxylation on the pentyl chain. Alternatively, the intact PB-22 molecule can be hydroxylated at various positions on the quinoline (B57606) and indole rings, as well as the pentyl side chain. The this compound is one such potential hydroxylation product of an isomeric parent compound containing an isoquinoline moiety instead of a quinoline one.
5F-PB-22: This analogue, which has a fluoropentyl chain instead of a pentyl chain, exhibits similar metabolic pathways to PB-22, including ester hydrolysis and oxidative defluorination. nih.gov Research has identified various hydroxyquinoline and hydroxyisoquinoline isomers of 5F-PB-22, including a 4-hydroxyisoquinoline isomer (referred to as 4IQ isomer). glpbio.com This suggests that the formation and subsequent metabolism of the 4-hydroxyisoquinoline moiety is a relevant pathway for this class of synthetic cannabinoids.
Other Hydroxylated Isomers: The metabolic fate of other positional isomers, such as the 5-hydroxyquinoline (B119867) or 6-hydroxyquinoline (B46185) isomers of PB-22, would be expected to be similar to the 4-hydroxyisoquinoline isomer, primarily involving glucuronidation of the hydroxyl group. The exact position of the hydroxyl group can, however, influence the rate and extent of glucuronidation and may lead to quantitative differences in their excretion profiles.
Structure Activity Relationship Sar Investigations of Pb 22 4 Hydroxyisoquinoline Isomer and Its Analogues
Impact of Isoquinoline (B145761) Moiety Position on Receptor Binding and Function
The substitution pattern on the quinoline (B57606) or isoquinoline core of synthetic cannabinoids is a critical determinant of their molecular geometry and, consequently, their pharmacological activity. In isoquinoline, the nitrogen atom is located at position 2 of the fused ring system, whereas in quinoline, it is at position 1. pediaa.com This difference fundamentally alters the electronic distribution and steric profile of the molecule.
While direct receptor binding and functional activity data for the complete set of isoquinoline positional isomers of PB-22 are not extensively published, the observed differences in molecular geometry strongly suggest a corresponding variation in how these isomers fit into the cannabinoid receptor binding pocket. nih.govuconn.edu A compact versus an extended structure would present different surfaces for interaction with key amino acid residues within the CB1 and CB2 receptors, likely resulting in different binding affinities and efficacies. The 4-position on the isoquinoline ring places the ester linkage on the benzene (B151609) portion of the bicyclic system, contributing to a specific spatial arrangement that influences its pharmacological profile relative to other isomers like the 5-, 6-, 7-, or 8-hydroxyisoquinoline variants. researchgate.net
Table 1: Structural Comparison of 5F-PB-22 Isomers
| Isomer Group | Substitution Position | Resulting Molecular Geometry | Potential SAR Implication |
|---|---|---|---|
| Group A | Close to ring junction (e.g., 8-position) | Compact, angular | May alter binding pocket fit compared to linear analogues |
Data synthesized from analytical studies on 5F-PB-22 isomers. nih.gov
Role of the Pentyl Chain in Ligand-Receptor Interactions
Furthermore, fluorination of the pentyl chain, as seen in 5F-PB-22, is a common modification intended to alter the metabolic profile and potentially enhance binding affinity. The presence of the fluorine atom can influence the compound's lipophilicity and interaction with the receptor. The metabolism of 5F-PB-22 can involve oxidative defluorination, which would convert it back to PB-22 metabolites, highlighting the intricate interplay between the alkyl chain and its substituents. nih.gov
Influence of Indole (B1671886) Substitutions on Pharmacological Activity
The indole core is another key pharmacophoric element in many synthetic cannabinoids, including the PB-22 series. Modifications to this ring system can have a profound impact on receptor binding and functional activity. While specific SAR studies on substituted indoles within the PB-22 4-hydroxyisoquinoline (B107231) isomer framework are limited, data from other indole-based cannabinoids provide valuable insights.
Research on compounds like MDMB-CHMICA has shown that the position of a substituent, such as a chlorine atom, on the indole ring significantly affects CB1 receptor binding affinity. mdpi.com For example, chlorination at the 4- and 5-positions of the indole core was found to reduce binding affinity compared to the parent compound. mdpi.com In contrast, substitutions at the 6- and 7-positions resulted in compounds that largely retained high binding affinity. mdpi.com These findings are consistent with earlier studies on other cannabimimetics, where 5-position substitutions (e.g., bromo, fluoro, methyl) were generally detrimental to binding and activity, while 6- and 7-position modifications were better tolerated. mdpi.com
These effects are attributed to both steric and electronic factors. A substituent can physically obstruct the optimal positioning of the ligand in the receptor's binding site or alter the electron density of the indole ring system, which may be involved in crucial pi-stacking or other non-covalent interactions with the receptor. chemrxiv.org Therefore, it is highly probable that similar substitutions on the indole core of the PB-22 4-hydroxyisoquinoline isomer would modulate its pharmacological activity in a position-dependent manner.
Comparative Analysis with Quinoline Isomers (e.g., PB-22 4-Hydroxyquinoline (B1666331) Isomer)
A direct comparison between isoquinoline and quinoline isomers of PB-22 is essential for a complete SAR understanding. The primary structural difference is the position of the nitrogen atom in the heterocyclic ring system. pediaa.com In the PB-22 4-hydroxyquinoline isomer, the ester is attached at the 4-position of a quinoline ring, whereas in the subject compound, it is attached to the 4-position of an isoquinoline ring. researchgate.netcaymanchem.com
Although direct, comparative pharmacological data is scarce, the structural differences imply a divergence in biological activity. The varied spatial arrangement of the nitrogen atom in the quinoline versus the isoquinoline ring will alter how the molecule is presented to the binding site of the CB1 and CB2 receptors. This can lead to differences in binding affinity, selectivity (CB1 vs. CB2), and functional activity (e.g., full agonist vs. partial agonist). For instance, the 5F-PB-22 4-hydroxyquinoline isomer (4Q isomer) and the 4-hydroxyisoquinoline isomer (4IQ isomer) show different retention times in gas chromatography, reflecting their distinct structural nature, which is expected to translate into differential receptor interactions. nih.govresearchgate.net
Development of Quantitative Structure-Activity Relationships (QSAR) Models
To systematically investigate and predict the activity of the vast number of emerging synthetic cannabinoids, researchers have turned to computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com QSAR models aim to establish a reliable mathematical correlation between the chemical structures and physicochemical properties of a series of compounds and their biological activities, such as CB1 receptor binding affinity. nih.govresearchgate.net
These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, hydrophobic properties). nih.gov Statistical methods, such as multiple linear regression or partial least squares regression, are then used to create a model that can predict the activity of new or untested compounds. nih.govresearchgate.net
For synthetic cannabinoids, QSAR models have been developed for various structural classes, including naphthoylindoles and benzoylindoles. nih.govresearchgate.net These models can be powerful tools to predict the abuse potential of new illicit substances by estimating their CB1 binding affinity, which is linked to their psychoactive effects. mdpi.comnih.gov While a specific QSAR model dedicated solely to the PB-22 isoquinoline/quinoline isomers has not been widely published, the general principles and methodologies are directly applicable. By including a diverse set of isomers like the this compound in the training set, a robust QSAR model could be developed to predict the receptor affinity of novel, related structures, providing a valuable tool for pharmacology and forensic science. nih.gov
Preclinical Research in Biological Models for Mechanistic Insights
In Vitro Cell-Based Model Systems
There is no published research on the effects of PB-22 4-hydroxyisoquinoline (B107231) isomer in in vitro cell-based models.
Neuronal Cell Line Studies (e.g., Synaptic Plasticity, Neurotransmitter Release Mechanisms)
No studies were found that investigated the impact of PB-22 4-hydroxyisoquinoline isomer on neuronal cell lines. Therefore, its effects on synaptic plasticity and neurotransmitter release mechanisms are unknown.
Immune Cell Modulation (e.g., Cytokine Production, Cellular Migration)
Information regarding the modulation of immune cells, such as effects on cytokine production or cellular migration, by this compound is not available in the current body of scientific literature.
In Vivo Animal Model Studies for Pharmacological Mechanisms (excluding gross effects or toxicology)
Comprehensive searches of scientific literature yielded no in vivo studies on the pharmacological mechanisms of this compound in animal models.
Behavioral Neuroscience Paradigms for Receptor-Mediated Actions
There are no published reports on behavioral neuroscience studies to determine the receptor-mediated actions of this compound.
Neurochemical Analysis in Brain Regions (e.g., Receptor Occupancy, Neurotransmitter Levels)
Data from neurochemical analyses, such as receptor occupancy studies or the measurement of neurotransmitter levels in different brain regions following administration of this compound, are not available.
Investigation of Specific Physiological System Modulation (e.g., Cardiovascular, Respiratory)
A thorough search for studies on the effects of this compound on the cardiovascular and respiratory systems yielded no specific data. The physiological and pharmacological properties of this particular isomer have not been investigated. caymanchem.com This indicates that its potential to alter heart rate, blood pressure, or respiratory function remains uncharacterized in preclinical models.
Gene Editing Models for Targeted Pathway Investigation (e.g., Zebrafish, Rodent Models)
Similarly, there is no available research that has utilized gene-editing models, such as zebrafish or rodents, to investigate the targeted pathways of this compound. Such models are instrumental in elucidating the specific mechanisms of action of novel compounds, and the absence of their use in the study of this isomer further underscores the nascent stage of its scientific exploration.
Table 1: Summary of Preclinical Research Findings for this compound
| Research Area | Findings |
| 7.2.3. Physiological System Modulation | |
| Cardiovascular System Effects | No data available. |
| Respiratory System Effects | No data available. |
| 7.2.4. Gene Editing Models | |
| Zebrafish Model Studies | No data available. |
| Rodent Model Studies | No data available. |
Computational Chemistry and Molecular Modeling of Pb 22 4 Hydroxyisoquinoline Isomer
Ligand-Based and Structure-Based Drug Design Approaches
The computational investigation of the PB-22 4-hydroxyisoquinoline (B107231) isomer leverages both ligand-based and structure-based drug design methodologies to forecast its potential as a cannabinoid receptor agonist. bmglabtech.comrsc.org
Ligand-Based Design: This approach relies on the knowledge of other molecules that bind to the target of interest, in this case, the cannabinoid receptors CB1 and CB2. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this method. nih.gov For the PB-22 4-hydroxyisoquinoline isomer, a QSAR model would be developed using a library of known synthetic cannabinoids. The model would correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) of these known ligands with their measured binding affinities. nih.gov The specific structural features of the 4-hydroxyisoquinoline isomer—such as the altered topology of the isoquinoline (B145761) ring compared to PB-22's quinoline (B57606), and the hydrogen-bonding potential of the hydroxyl group—would be quantified and used by the model to predict its CB1/CB2 affinity. nih.gov
Structure-Based Design: This method utilizes the three-dimensional structure of the target receptor, typically obtained from X-ray crystallography or cryo-electron microscopy, to guide the analysis. nih.govnih.gov With high-resolution structures of the CB1 and CB2 receptors available, structure-based design allows for the direct modeling of how the this compound fits into the receptor's binding pocket. nih.gov This approach is critical for understanding the specific molecular interactions that govern binding and for predicting the compound's binding orientation and affinity, a process further detailed in molecular docking studies. nih.gov
Molecular Docking Studies with Cannabinoid Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the this compound, docking studies are essential for generating hypotheses about its interaction with CB1 and CB2 receptors.
Docking simulations place the this compound into the binding site of cannabinoid receptors. The core indole (B1671886) and the pentyl chain of the molecule are expected to occupy the hydrophobic channel of the receptor, a common feature for many synthetic cannabinoids. nih.govwikipedia.org However, the key differentiator is the 4-hydroxyisoquinoline moiety.
The position of the nitrogen atom in the isoquinoline ring, compared to the quinoline in the parent PB-22, alters the geometry and electronic landscape of this part of the molecule. More significantly, the hydroxyl group at the 4-position introduces a potent hydrogen-bonding capability. Docking predictions would likely show this hydroxyl group forming a hydrogen bond with specific polar residues within the binding pocket, such as a serine or threonine, potentially increasing binding affinity and altering the conformational state of the receptor upon binding.
Table 1: Hypothetical Key Interactions of this compound with CB1 Receptor Residues This table presents a hypothetical binding mode based on known CB1 receptor structures and the principles of molecular docking. Actual interactions would require experimental validation.
| Ligand Moiety | Receptor Residue (Example) | Interaction Type | Predicted Consequence |
| 4-Hydroxyl Group | Ser383 | Hydrogen Bond | Increased binding affinity, potential stabilization of the active receptor state. |
| Isoquinoline Ring | Phe379, Trp356 | π-π Stacking | Anchoring of the head group within the binding pocket. |
| Indole Ring | Trp279, Phe268 | π-π Stacking | Hydrophobic interaction contributing to overall binding. |
| Pentyl Tail | Leu276, Val355, Ile271 | Hydrophobic Interactions | Occupies the hydrophobic channel, contributing to potency. |
| Ester Carbonyl | His178 | Hydrogen Bond | Potential interaction orienting the ligand. |
Affinity Calculations and Free Energy Perturbation
Following docking, scoring functions provide an initial estimate of binding affinity. For more accurate predictions, more computationally intensive methods are employed. While PB-22 is known to be a high-affinity agonist, the affinity of its 4-hydroxyisoquinoline isomer is unknown. nih.govherts.ac.ukresearchgate.net
Table 2: Comparison of Experimental CB1 Receptor Affinity for PB-22 and Related Synthetic Cannabinoids
| Compound | CB1 Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Reference |
| PB-22 | 0.11 | 2.9 | nih.govherts.ac.uk |
| 5F-PB-22 | 0.13 | 3.7 | nih.govherts.ac.uk |
| JWH-018 | 3.38 | 20.2 | nih.govherts.ac.uk |
| Δ⁹-THC | 40.7 | ~250 | wikipedia.orgwikipedia.org |
Free Energy Perturbation (FEP): This advanced technique calculates the difference in binding free energy (ΔΔG) between two closely related ligands. cresset-group.comresearchgate.net FEP simulations could be used to "alchemically" transform PB-22 into its 4-hydroxyisoquinoline isomer within the receptor's binding site and in solution. acs.org The resulting ΔΔG value would provide a highly accurate prediction of how the isomeric and substitution changes affect binding affinity, indicating whether the 4-hydroxyisoquinoline isomer is a more or less potent binder than the parent compound. nih.gov Such calculations are invaluable for prioritizing the synthesis and pharmacological testing of novel isomers. cresset-group.com
Molecular Dynamics Simulations for Conformational Analysis and Receptor Interactions
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net An MD simulation of the this compound bound to the CB1 or CB2 receptor would reveal crucial information about its conformational flexibility and the stability of its interactions. nih.gov
The simulation would track the movement of the ligand within the binding pocket, the stability of key hydrogen bonds (especially involving the 4-hydroxyl group), and the resulting conformational changes in the receptor itself. This is critical because the manner in which a ligand stabilizes specific receptor conformations can determine whether it acts as a partial or full agonist. researchgate.net By analyzing the trajectory of the simulation, researchers can understand the dynamic behavior of the flexible pentyl chain and how the entire molecule adapts to the binding pocket, providing insights into the mechanisms of receptor activation. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. mdpi.com For the this compound, these calculations can determine properties like the electrostatic potential surface, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. researchgate.net
The electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electronegative oxygen and nitrogen atoms as likely sites for interaction with receptor residues. Comparing the electronic properties of this isomer to the parent PB-22 would quantify the impact of the hydroxyl group and the altered nitrogen position on the molecule's ability to engage in electrostatic and orbital-based interactions, which are critical components of binding affinity.
Table 3: Hypothetical Comparison of Calculated Electronic Properties This table illustrates the type of data generated from quantum chemical calculations and the expected trends. Absolute values require specific DFT calculations.
| Property | PB-22 (Quinoline) | This compound | Predicted Implication |
| Dipole Moment | Moderate | Higher | Increased polarity, potentially stronger dipole-dipole interactions with the receptor. |
| HOMO Energy | High | Higher | Increased electron-donating ability, may enhance certain orbital interactions. |
| LUMO Energy | Low | Lower | Increased electron-accepting ability, may influence charge-transfer interactions. |
| Electrostatic Potential at OH | N/A | Strongly Negative | Strong hydrogen bond acceptor capability. |
Predictive Models for Metabolism and Biotransformation
Understanding the metabolism of a new psychoactive substance is crucial for forensic analysis. In silico metabolism prediction tools, such as MetaSite, can forecast the likely metabolic fate of the this compound. frontiersin.org These programs use models of major drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, to predict sites of metabolic modification. frontiersin.orgnih.gov
For PB-22, the primary metabolic pathway is ester hydrolysis to form a carboxylic acid. nih.gov For the 4-hydroxyisoquinoline isomer, predictive models would also identify this as a major pathway. However, the model would additionally highlight two other key possibilities:
Phase I Metabolism: Further oxidation on the isoquinoline or indole rings, or hydroxylation along the pentyl chain.
Phase II Metabolism: Glucuronidation or sulfation at the existing 4-hydroxyl group, a common pathway for phenolic compounds to increase water solubility and facilitate excretion.
These predictions are vital for analytical chemists, as they suggest the specific chemical structures of metabolites that should be targeted in urine or blood samples to confirm intake of this particular isomer. univpm.it
Table 4: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite | Analytical Significance |
| Ester Hydrolysis | 1-Pentyl-1H-indole-3-carboxylic acid and 4-hydroxyisoquinoline | Common metabolite shared with other PB-22 analogs; 4-hydroxyisoquinoline is specific. |
| N-Dealkylation | 1H-Indole-3-carboxylic acid (4-hydroxyisoquinolin-8-yl) ester | Minor pathway, but could be a unique marker. |
| Pentyl Chain Oxidation | PB-22 4-hydroxyisoquinoline N-pentanoic acid | A common pathway for many SCs, resulting in a carboxylated metabolite. |
| Phase II Conjugation | PB-22 4-O-glucuronide isoquinoline isomer | A highly likely and potentially major metabolite due to the phenolic OH group. |
Compound Names Mentioned in this Article
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel Biological Targets Beyond Cannabinoid Receptors
The pharmacological effects of the PB-22 4-hydroxyisoquinoline (B107231) isomer are presumed to be primarily mediated through the cannabinoid receptors CB1 and CB2. However, the full spectrum of its biological activity may extend to other molecular targets. A study on a range of synthetic cannabinoids, including the parent compound PB-22, revealed interactions with a variety of G-protein coupled receptors (GPCRs) in antagonist mode, such as chemokine, oxytocin, and histamine (B1213489) receptors, though significant agonist activity beyond CB1 and CB2 was not observed. acs.org Some newer synthetic cannabinoids have also been found to interact with serotonin (B10506) receptors. youtube.com Future research should focus on systematically screening the 4-hydroxyisoquinoline isomer against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions. This could unveil novel mechanisms of action and provide a more comprehensive understanding of its pharmacological profile.
Investigation of Potential Biosynthetic Pathways and Precursors in Clandestine Production
The synthesis of the PB-22 4-hydroxyisoquinoline isomer in clandestine laboratories relies on the availability of specific chemical precursors. A thorough investigation into the synthetic routes used to produce this isomer is crucial for law enforcement and forensic chemists. Research in this area would involve identifying the starting materials and key intermediates. By analyzing seized samples for impurities and byproducts, it may be possible to reverse-engineer the manufacturing processes. This knowledge can aid in the development of legislation to control the sale and distribution of essential precursors, thereby disrupting the illicit drug trade.
Development of Advanced Analytical Techniques for Low-Level Detection and Quantification in Research Samples
The ability to accurately detect and quantify the this compound and its metabolites in complex biological matrices is essential for research and forensic applications. The development of highly sensitive and specific analytical methods is a key challenge. Techniques such as gas chromatography-mass spectrometry (GC-MS), solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been successfully used to differentiate and identify isomers of the related compound 5F-PB-22. nih.gov Future research should focus on optimizing and validating similar multi-technique approaches for the specific identification of the 4-hydroxyisoquinoline isomer of PB-22, even at very low concentrations. This will be critical for pharmacokinetic and metabolism studies.
Exploration of Stereoisomer-Specific Pharmacological Profiles
The molecular structure of the this compound may contain chiral centers, leading to the existence of multiple stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a compound can exhibit distinct pharmacological and toxicological properties. For instance, research on cannabidiol (B1668261) (CBD) has shown that its enantiomers can have different potencies and signaling profiles at cannabinoid receptors. nih.gov To date, the stereoisomer-specific effects of the this compound have not been investigated. Future studies should aim to separate the individual stereoisomers and characterize their binding affinities and functional activities at various receptors. This will provide a more complete picture of the compound's pharmacology and could reveal that specific stereoisomers are responsible for particular effects.
Role of Allosteric Modulation at Receptors
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and can either enhance or diminish the receptor's response to its endogenous ligand. This mechanism offers a more nuanced way of controlling receptor activity compared to direct agonists or antagonists. unc.edunih.govnih.gov Some indole-based synthetic cannabinoids have been found to act as positive allosteric modulators at the 5-HT1A serotonin receptor. acs.org The possibility that the this compound could act as an allosteric modulator at cannabinoid receptors or other GPCRs is an important and unexplored area. Future research should investigate this potential, as it could reveal a novel mechanism of action and provide new insights into the compound's effects on the central nervous system.
Comparative Research on Structure-Metabolism Relationships of Isomers
The metabolism of synthetic cannabinoids is a critical factor in determining their duration of action and the potential for the formation of active metabolites. Studies on PB-22 and its 5-fluoro analog have shown that the primary metabolic pathway is ester hydrolysis, followed by oxidation and glucuronidation. nih.govresearchgate.net For the related compounds FDU-PB-22 and FUB-PB-22, ester hydrolysis to form fluorobenzylindole-3-carboxylic acid and its hydroxylated metabolite were the major routes of metabolism. researchgate.net However, how the specific position of the hydroxyl group on the isoquinoline (B145761) ring of the this compound influences its metabolism is not yet known. Comparative studies of the metabolism of different PB-22 isomers are needed to understand these structure-metabolism relationships. This research would help in predicting the metabolic fate of this and other related synthetic cannabinoids and in identifying unique biomarkers of exposure.
Q & A
Basic Research Questions
Q. How is PB-22 4-hydroxyisoquinoline isomer structurally and analytically differentiated from other positional isomers in forensic and pharmacological studies?
- Methodological Answer : Differentiation relies on advanced chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimized using parameters such as retention times and transition ions specific to each isomer. For example, the 4-hydroxyisoquinoline isomer (4IQ) can be distinguished from its 5IQ or 6IQ counterparts by comparing fragmentation patterns and retention time shifts under reversed-phase conditions . Challenges arise due to structural similarities; thus, method validation with certified reference materials and blank matrices is critical to avoid false identifications .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Compliance with Globally Harmonized System (GHS) guidelines (GHS07) is mandatory. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn to prevent skin/eye contact (H315, H319) and inhalation (H335). Work should be conducted in a fume hood, and spills must be managed using inert absorbents. Storage at -20°C ensures stability, and disposal follows hazardous waste regulations. Researchers must consult the Safety Data Sheet (SDS) provided by suppliers like Cayman Chemical for compound-specific precautions .
Q. What pharmacological assays are used to assess the receptor specificity of PB-22 isomers?
- Methodological Answer : Yeast-based biosensors expressing humanized CB1R and CB2R are employed to evaluate receptor selectivity. Functional assays measure cAMP inhibition or β-arrestin recruitment, with dose-response curves quantifying agonist potency. For instance, this compound exhibits distinct CB2R selectivity compared to its 5-hydroxyisoquinoline counterpart, as shown in Supplementary Table 2 of receptor-binding studies. Structural modifications, such as hydroxyl group position, significantly alter receptor affinity ratios (e.g., 3-fold CB1R preference in some isomers vs. 2-fold CB2R preference in others) .
Advanced Research Questions
Q. How do structural modifications in PB-22 hydroxyisoquinoline isomers influence their pharmacological activity and receptor selectivity?
- Methodological Answer : Positional isomerism impacts receptor binding through steric and electronic effects. Molecular docking and comparative functional assays reveal that the 4-hydroxyisoquinoline isomer’s hydroxyl group orientation disrupts hydrogen bonding with CB1R residues (e.g., Lys192), reducing its affinity relative to CB2R. In contrast, the 5-hydroxyisoquinoline isomer’s geometry permits stronger interactions with CB2R transmembrane domains. Nuclear magnetic resonance (NMR) and X-ray crystallography further validate these interactions, linking structural data to in vitro activity .
Q. What strategies mitigate interferences from PB-22 isomers during mass spectrometric analysis of biological samples?
- Methodological Answer : Dynamic multiple reaction monitoring (dMRM) is prioritized over full-scan MS to enhance specificity. Transition ions are selected based on unique fragmentation pathways (e.g., m/z 358 → 214 for 4IQ isomer). For example, interference from the 6-hydroxyisoquinoline isomer in urine samples was resolved by replacing non-specific transitions and re-validating the method with isotopically labeled internal standards. Blank matrix analysis and carryover testing are mandatory to confirm selectivity .
Q. How can researchers resolve contradictions in receptor affinity data for PB-22 isomers across different assay platforms?
- Methodological Answer : Discrepancies between yeast biosensor data and mammalian cell assays arise from differences in receptor conformation and coupling proteins. Normalizing data to reference agonists (e.g., CP55,940 for CB1R) and using standardized buffer conditions (e.g., pH, ionic strength) improves cross-platform comparability. Meta-analyses of Supplementary Tables 1–2 from functional studies highlight assay-specific biases, such as yeast systems overemphasizing CB2R activity due to altered G-protein coupling .
Q. What analytical workflows are recommended for characterizing unknown PB-22 isomer metabolites in forensic toxicology?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies metabolites via neutral loss and precursor ion scanning. For example, hydroxylated metabolites of PB-22 4IQ isomer are detected using m/z 374 → 230 transitions. False positives (e.g., misidentification of N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl) metabolites) are minimized by orthogonal techniques like ion mobility spectrometry (IMS) to separate co-eluting isomers .
Data Contradiction Analysis
-
Issue : A study reported false-positive detection of PB-22 6-hydroxyisoquinoline isomer in blank urine samples during LC-MS/MS screening.
- Resolution : The interference was traced to overlapping transitions (m/z 358 → 200) shared with endogenous compounds. Adjusting collision energy and incorporating a secondary transition (m/z 358 → 185) eliminated the artifact. Method revalidation confirmed specificity at 0.1 ng/mL limits of detection .
-
Issue : Yeast biosensors indicated higher CB2R selectivity for PB-22 4IQ isomer, contradicting mammalian cell assay results.
- Resolution : Differences were attributed to yeast-specific GPCR coupling mechanisms. Parallel assays using CB2R-deficient yeast strains and β-arrestin recruitment protocols aligned results with mammalian data, confirming the isomer’s moderate CB2R preference (EC50 CB2R = 12 nM vs. CB1R = 35 nM) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
